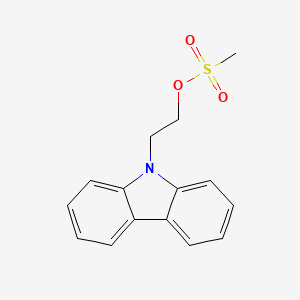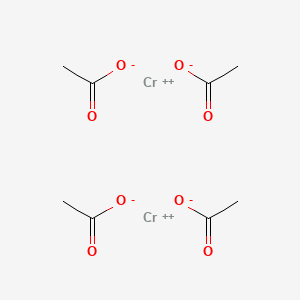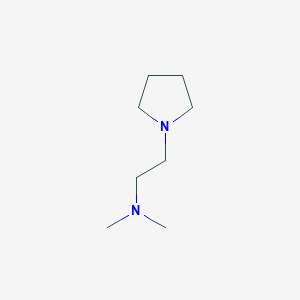
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- typically involves the reaction of thioamides with cyanamide derivatives under controlled conditions. One common method involves the cyclization of thioamides with cyanamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxamide: Investigated for its antiproliferative activity against cancer cells.
Thiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- is unique due to its specific structural features, which confer distinct biological activities.
Propriétés
Numéro CAS |
143659-37-4 |
|---|---|
Formule moléculaire |
C6H7N7S |
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
N'-cyano-2-(diaminomethylideneamino)-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C6H7N7S/c7-2-12-4(8)3-1-11-6(14-3)13-5(9)10/h1H,(H2,8,12)(H4,9,10,11,13) |
Clé InChI |
DDFPUZINVGNNBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)N=C(N)N)C(=NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)




